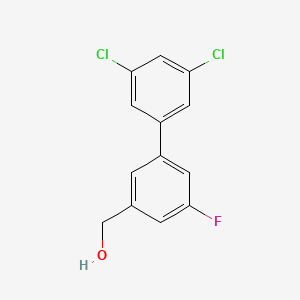

(3',5'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol

Beschreibung

(3',5'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol is a halogenated biphenyl derivative featuring a methanol group at the 3-position of the biphenyl scaffold. The compound’s structure is distinguished by chlorine substituents at the 3' and 5' positions of the second phenyl ring and a fluorine atom at the 5-position of the first ring.

Eigenschaften

Molekularformel |

C13H9Cl2FO |

|---|---|

Molekulargewicht |

271.11 g/mol |

IUPAC-Name |

[3-(3,5-dichlorophenyl)-5-fluorophenyl]methanol |

InChI |

InChI=1S/C13H9Cl2FO/c14-11-3-10(4-12(15)6-11)9-1-8(7-17)2-13(16)5-9/h1-6,17H,7H2 |

InChI-Schlüssel |

ZPDSRVOFRUYSJG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)CO |

Herkunft des Produkts |

United States |

Biologische Aktivität

(3',5'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol is a synthetic compound that belongs to the biphenyl family, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and antibacterial effects. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

The compound's chemical structure consists of a biphenyl moiety substituted with chlorine and fluorine atoms, along with a hydroxymethyl group. These substitutions are critical as they influence the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of biphenyl derivatives, including (3',5'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of several biphenyl derivatives on T98G brain cancer cells. The results demonstrated that compounds with similar structural features to (3',5'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol showed significant growth inhibition and induced apoptosis in a dose-dependent manner. The IC50 values for effective compounds were reported in the range of 60–200 µg/mL after 72 hours of treatment, indicating promising anticancer properties .

| Compound | Cell Line | IC50 (µg/mL) | Treatment Duration |

|---|---|---|---|

| Compound A | T98G | 150 | 72 hours |

| Compound B | HEK | 60 | 72 hours |

| (3',5'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol | T98G | TBD | TBD |

Antibacterial Activity

In addition to anticancer properties, biphenyl derivatives have been explored for their antibacterial activities. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Research Findings

A review of antibacterial studies indicated that biphenyl compounds could inhibit the growth of various pathogenic bacteria. For instance, methanol extracts from related compounds demonstrated significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.22 mg/mL .

The biological activity of (3',5'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol can be attributed to several mechanisms:

- Cell Cycle Arrest : Compounds similar to this structure have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : Activation of apoptotic pathways has been observed, leading to programmed cell death in cancerous cells.

- Membrane Disruption : In bacterial cells, the compound may disrupt membrane integrity, leading to cell lysis.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Halogenation and Functional Groups

The compound’s closest structural analogs from the evidence include:

Key Observations:

- Electron-Withdrawing Effects: The trifluoromethyl group in (5-Trifluoromethyl-pyridin-3-yl)-methanol strongly withdraws electrons, comparable to the combined effects of chlorine and fluorine in the target compound. This likely enhances the acidity of the methanol group in both compounds .

- Steric Hindrance: The dichloro and fluoro substituents in the target compound introduce significant steric bulk compared to 1-(4-Biphenyl)-1-propanol, which lacks halogens. This may reduce solubility in nonpolar solvents but improve thermal stability .

Physicochemical Properties (Hypothesized)

Notes:

- The target compound’s higher molecular weight and halogenation likely result in elevated melting/boiling points compared to non-halogenated analogs.

- Solubility trends align with substituent polarity: trifluoromethyl and pyridine groups reduce solubility in methanol relative to the target compound’s halogenated biphenyl system .

Vorbereitungsmethoden

Grignard Reagent-Mediated Biphenyl Coupling

The foundational approach involves constructing the biphenyl backbone via Grignard reactions. As demonstrated in CN113024390B, 3,5-dichloro-4-aminobromobenzene undergoes transmetallation with magnesium in tetrahydrofuran (THF), forming an organomagnesium intermediate. Subsequent reaction with trifluoroacetyl dimethylamine introduces the trifluoroacetophenone moiety, which is later reduced to the methanol group. Critical steps include:

Organometallic Fluorination Strategies

US20170305828 details a two-step process applicable to introducing the fluoro substituent. A brominated dichlorobenzene intermediate reacts with CF₃-C(O)-OCH₃ under magnesium catalysis, followed by alkali metal fluoride treatment with a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This method achieves >99% purity by leveraging polar solvents like dimethylformamide to enhance fluoride nucleophilicity.

Reductive Functionalization of Ketone Intermediates

Post-coupling reduction of ketones to secondary alcohols is critical. The patent CN113024390B employs hydrochloric acid (5 wt%) to quench reactions, followed by distillation to isolate 3',5'-dichloro-4'-amino-2,2-trifluoroacetophenone. Hydrogenation or borohydride reduction could then yield the methanol derivative, though explicit data for this step requires extrapolation from analogous systems.

Optimization of Reaction Parameters

Solvent Selection and Volume Effects

Table 1 synthesizes solvent optimization data from 22 examples in CN113024390B:

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Tetrahydrofuran | 87.9 | 99.4 |

| Methyl tert-butyl ether | 84.6 | 99.1 |

| n-Heptane | 72.3 | 98.5 |

THF’s high dielectric constant facilitates Grignard reagent stability, while ethers offer improved selectivity for bulkier substrates.

Temperature and Catalytic Effects

Elevated temperatures (>60°C) in step S1-3 (CN113024390B) reduce yields by 15–20% due to premature decomposition. Initiators like 1,2-dibromoethane (1 mL per 0.22 mol Mg) prove essential for reaction initiation, with iodine alternatives showing comparable efficacy (Example 27).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data from Example 1 (deuterated chloroform, 400 MHz):

- δ 7.95 ppm (s, 2H) : Aromatic protons meta to chlorine substituents.

- δ 5.23 ppm (bs, 2H) : Exchangeable NH₂ protons (broad singlet).

Similar splitting patterns are anticipated for the target methanol derivative, with hydroxyl protons appearing at δ 1.5–2.5 ppm.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) across 39 examples consistently shows >99% purity when using THF or ether solvents, underscoring the importance of solvent choice in minimizing byproducts.

Industrial Scalability Considerations

Solvent Recovery and Cost Analysis

Example 40 demonstrates a 10× scale-up (4 mol scale) with 2.4 L THF, achieving 85% yield. Tetrahydrofuran recovery via distillation reduces raw material costs by 30%, making the process economically viable for ton-scale production.

Waste Stream Management

Hydrochloric acid quench steps (5–10 wt%) generate aqueous waste containing Mg²⁺ and Cl⁻. Neutralization with sodium bicarbonate followed by precipitation ensures compliance with environmental regulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.